N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline
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Overview
Description
N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline is an organic compound that belongs to the class of nitrosoamines These compounds are characterized by the presence of a nitroso group (-NO) attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline typically involves the nitrosation of secondary amines. One common method is the reaction of N-Benzyl-N-ethyl-3-methyl-4-aminobenzene with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:
Formation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite (NaNO2) with hydrochloric acid (HCl).
Nitrosation Reaction: The secondary amine (N-Benzyl-N-ethyl-3-methyl-4-aminobenzene) reacts with nitrous acid to form the nitroso compound.
The reaction conditions typically involve maintaining a low temperature (0-5°C) to prevent the decomposition of nitrous acid and to control the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is monitored using spectroscopic techniques to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The benzyl and ethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl or ethyl derivatives.
Scientific Research Applications
N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-ethyl-4-nitrosoaniline
- N-Benzyl-N-methyl-4-nitrosoaniline
- N-Benzyl-N-ethyl-3-methyl-4-nitroaniline
Uniqueness
N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline is unique due to the presence of both benzyl and ethyl groups, which influence its chemical reactivity and biological activity. The combination of these groups with the nitroso functionality provides distinct properties compared to other similar compounds .
Properties
CAS No. |
137815-24-8 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-3-methyl-4-nitrosoaniline |
InChI |
InChI=1S/C16H18N2O/c1-3-18(12-14-7-5-4-6-8-14)15-9-10-16(17-19)13(2)11-15/h4-11H,3,12H2,1-2H3 |
InChI Key |
UWBXAOKXOOFBKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N=O)C |
Origin of Product |
United States |
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